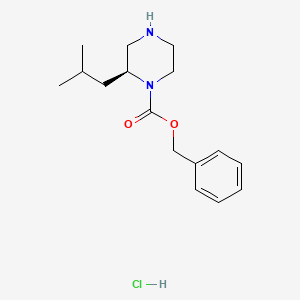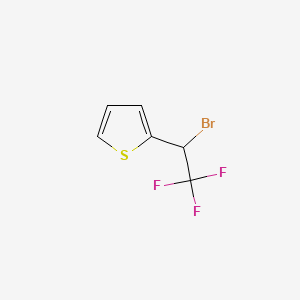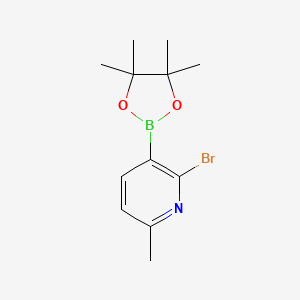
2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a bromopyridine derivative . It is a compound with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane . It can also be synthesized through nucleophilic and amidation reactions .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has been characterized by 1H and 13C NMR, IR, MS . The crystal structure of this compound is triclinic, with a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .
Chemical Reactions Analysis
The compound “2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can undergo various chemical reactions. For example, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Applications De Recherche Scientifique
Bifunctional Building Block for Combinatorial Chemistry : This compound acts as a new unexpected bifunctional building block in combinatorial chemistry. It has been structurally compared with its regioisomer, indicating significant differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. These structural differences do not explain the observed differences in chemical reactivity but confirm the compound's relatively lower stability. Ab initio calculations based on the HOMO and LUMO also show distributions corresponding to the differences observed in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Crystal Structure Studies : The compound is involved in the synthesis and crystal structure studies of various boric acid ester intermediates with benzene rings. It is obtained through a three-step substitution reaction, with structures confirmed by spectroscopic methods and mass spectrometry. Density Functional Theory (DFT) calculations are consistent with X-ray diffraction results, revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Enhanced Brightness Emission-Tuned Nanoparticles : This chemical is used in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. It is crucial for creating stable nanoparticles with bright fluorescence emission, which can be tuned to longer wavelengths by energy transfer. These properties are significant for applications in organic light-emitting devices and potentially in biological labeling (Fischer et al., 2013).
Catalytic Enantioselective Borane Reduction : The compound is mentioned in the context of catalytic enantioselective borane reduction processes. It is used in the preparation of chiral pyridyl amines, demonstrating its importance in asymmetric reduction and catalyst development (Huang et al., 2010).
Photoinduced Tautomerization in Chromophores : It's involved in studies on photoinduced tautomerization in chromophores. Such research is vital for understanding the photophysics of molecular systems and has implications for photonic and electronic applications (Vetokhina et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRUNGCPKPNAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694430 |
Source


|
| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309981-30-3 |
Source


|
| Record name | 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

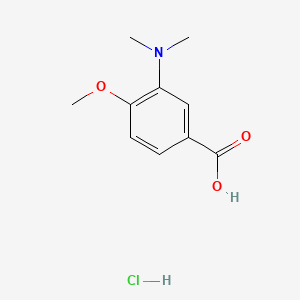
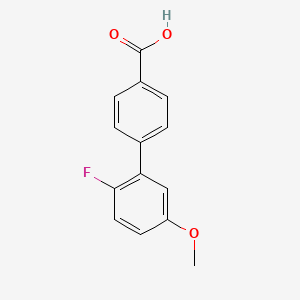
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
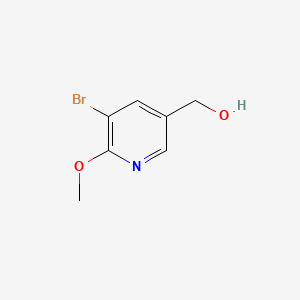
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)
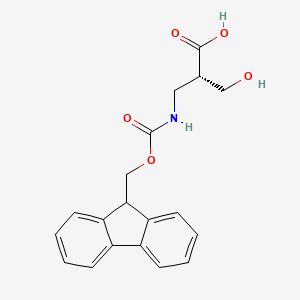
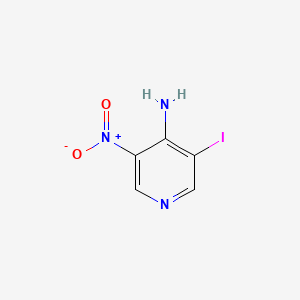
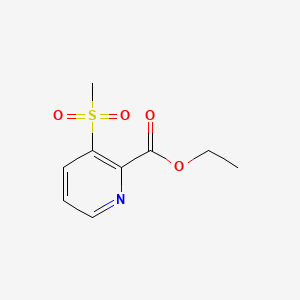
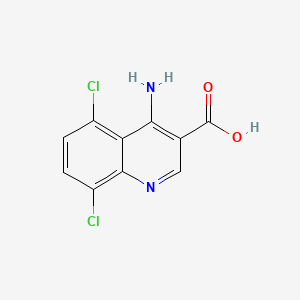
![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)
